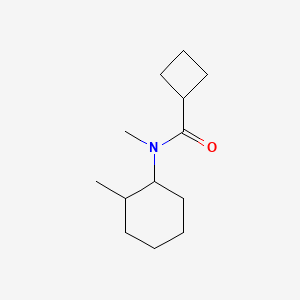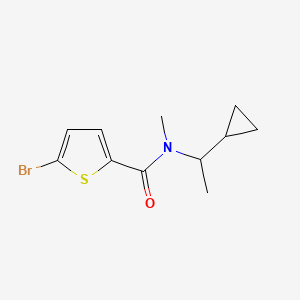![molecular formula C12H14N4O B7510013 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MPMU and has a molecular formula of C14H15N5O.
Applications De Recherche Scientifique
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of protein kinase C and phospholipase A2, which are involved in various cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. This compound has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and can be used in various assays to study its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other compounds in the assay system.
Orientations Futures
Future research on 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea should focus on its potential applications in various fields such as drug discovery, cancer therapy, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its interaction with other compounds in the body. Future research should also focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea involves the reaction of 4-pyrazol-1-ylbenzylamine with methyl isocyanate in the presence of a base. The product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
1-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-13-12(17)14-9-10-3-5-11(6-4-10)16-8-2-7-15-16/h2-8H,9H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJYQQCFRCWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






